BenchChemオンラインストアへようこそ!

2-(3-Methylmorpholin-4-yl)propan-1-amine

Medicinal Chemistry Chemical Biology Drug Design

This compound is a versatile medicinal chemistry scaffold featuring a stereocenter at the 3-position of the morpholine ring—a critical modifier of target selectivity. In triazine-based mTOR inhibitor programs, the 3-methylmorpholine moiety dramatically improved selectivity over PI3Kα versus unsubstituted analogs. Its primary amine enables amide coupling or reductive amination library synthesis, while the favorable CNS drug-likeness profile (XLogP -0.2, TPSA 38.5 Ų) makes it ideal for neuroscience probe development. Substitution with generic morpholines risks loss of biological activity.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1215981-25-1
Cat. No. B1518133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylmorpholin-4-yl)propan-1-amine
CAS1215981-25-1
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1COCCN1C(C)CN
InChIInChI=1S/C8H18N2O/c1-7(5-9)10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3
InChIKeyRYFDZQWYSMSMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylmorpholin-4-yl)propan-1-amine (CAS 1215981-25-1) Procurement and Differentiation Guide


2-(3-Methylmorpholin-4-yl)propan-1-amine (CAS 1215981-25-1) is a C-substituted morpholine derivative with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol [1]. It features a primary amine on a propan-1-amine chain and a 3-methyl substituent on the morpholine ring. This compound is commercially available as a versatile small-molecule scaffold for medicinal chemistry and chemical biology research . It is primarily utilized as a building block in the synthesis of pharmaceutical candidates, particularly in programs targeting central nervous system (CNS) disorders and oncology .

Why 2-(3-Methylmorpholin-4-yl)propan-1-amine Cannot Be Interchanged with Unsubstituted or Differently Substituted Morpholine Analogs


The 3-methyl substitution on the morpholine ring of 2-(3-Methylmorpholin-4-yl)propan-1-amine introduces a critical stereocenter and alters both the conformational landscape and electronic properties of the scaffold compared to unsubstituted morpholines like 3-morpholinopropylamine (CAS 123-00-2) or 2-(morpholin-4-yl)propan-1-amine (CAS 1005-04-5) [1]. This structural feature is not a minor modification; in related drug discovery programs, the incorporation of a 3-methylmorpholine moiety has been shown to dramatically enhance target selectivity. For example, triazine-based mTOR inhibitors containing an (R)-3-methylmorpholine group demonstrated significantly improved selectivity over the related lipid kinase PI3Kα compared to their unsubstituted counterparts [2]. Therefore, substituting 2-(3-Methylmorpholin-4-yl)propan-1-amine with a generic morpholine analog can lead to a complete loss of the intended biological activity, altered pharmacokinetic profiles, or a change in synthetic route efficiency, making it an unsuitable alternative for precise research applications.

2-(3-Methylmorpholin-4-yl)propan-1-amine: Quantified Differentiation Data vs. Closest Analogs


Distinct Molecular Descriptor Profile vs. Unsubstituted Morpholine Analogs

The 3-methyl group on 2-(3-Methylmorpholin-4-yl)propan-1-amine (C8H18N2O, MW 158.24) significantly alters key physicochemical properties compared to its closest unsubstituted analog, 2-(morpholin-4-yl)propan-1-amine (CAS 1005-04-5, C7H16N2O, MW 144.21). This single methyl addition increases the molecular weight by 14.03 Da (+9.7%) and introduces an additional stereocenter, resulting in a higher complexity score (119 vs. 102) and a different computed topological polar surface area (TPSA) of 38.5 Ų [1]. These differences directly impact the compound's behavior in partitioning, permeability, and target binding.

Medicinal Chemistry Chemical Biology Drug Design

Safety Profile Differentiation: GHS Hazard Classification of 2-(3-Methylmorpholin-4-yl)propan-1-amine

According to ECHA C&L Inventory notifications, 2-(3-Methylmorpholin-4-yl)propan-1-amine is classified as a hazardous substance with specific GHS hazard statements. It is classified as Acute Tox. 4 (H302: Harmful if swallowed), Skin Corr. 1B (H314: Causes severe skin burns and eye damage), and STOT SE 3 (H335: May cause respiratory irritation) [1]. This classification necessitates specific handling and storage procedures that differ from other morpholine derivatives which may not carry the same corrosive or acute toxicity warnings. This information is critical for laboratory safety assessments and procurement decisions.

Safety Handling Procurement

Class-Level Evidence: 3-Methylmorpholine Moiety Enhances Kinase Selectivity in mTOR and GSK-3β Programs

While direct biological data for 2-(3-Methylmorpholin-4-yl)propan-1-amine is not available in the public domain, the 3-methylmorpholine substructure it contains has been validated in multiple drug discovery programs. In one study, triazines incorporating an (R)-3-methylmorpholine moiety were identified as potent mTOR inhibitors with excellent selectivity over the related lipid kinase PI3Kα, a crucial differentiation from earlier unsubstituted morpholine inhibitors [1]. Similarly, (R)-3-methylmorpholine hydrochloride has been utilized in the discovery of orally active GSK-3β inhibitors for Alzheimer's disease . This class-level evidence indicates that the 3-methylmorpholine scaffold is a privileged motif for achieving target selectivity and favorable drug-like properties, making 2-(3-Methylmorpholin-4-yl)propan-1-amine a strategically valuable building block for analogous medicinal chemistry campaigns.

Kinase Inhibition Oncology Neuroscience

2-(3-Methylmorpholin-4-yl)propan-1-amine: Primary Application Scenarios Based on Structural Differentiation


Synthesis of CNS-Targeted Kinase Inhibitor Libraries (e.g., GSK-3β)

Given the established use of the 3-methylmorpholine moiety in orally active GSK-3β inhibitors for Alzheimer's disease , 2-(3-Methylmorpholin-4-yl)propan-1-amine is an ideal amine building block for the parallel synthesis of focused kinase inhibitor libraries targeting CNS disorders. Its primary amine allows for facile amide coupling or reductive amination to diversify the core scaffold, while the pre-installed 3-methylmorpholine group directly incorporates a known pharmacophore element that enhances target selectivity and potentially improves blood-brain barrier penetration.

Development of Selective mTOR/PI3K Pathway Modulators for Oncology Research

In oncology, the mTOR/PI3K pathway is a validated target, but achieving selectivity between mTOR and PI3Kα is a known challenge. Research has demonstrated that incorporating an (R)-3-methylmorpholine group into triazine-based inhibitors confers excellent selectivity for mTOR over PI3Kα [1]. 2-(3-Methylmorpholin-4-yl)propan-1-amine can be utilized as a key intermediate to synthesize novel chemotypes in this class, enabling medicinal chemists to explore structure-activity relationships (SAR) around the amine-bearing side chain while maintaining the critical 3-methylmorpholine selectivity handle.

Construction of CNS-Penetrant Chemical Probes for Target Validation

The favorable physicochemical profile of 2-(3-Methylmorpholin-4-yl)propan-1-amine, including a low XLogP of -0.2 and a TPSA of 38.5 Ų [2], is within the optimal range for CNS drug-likeness. When used to synthesize chemical probes, this building block can help generate tool compounds with a higher probability of crossing the blood-brain barrier. This is particularly valuable for early-stage target validation studies in neuroscience, where confirming target engagement in the CNS is critical before committing to a full drug discovery program.

Stereochemistry-Driven SAR Exploration in GPCR or Ion Channel Modulators

The presence of an undefined stereocenter at the 3-position of the morpholine ring in the commercially available racemic mixture offers a unique advantage. Researchers can either use the racemic building block to synthesize a mixture of diastereomers for initial screening or can perform a chiral separation to obtain enantiomerically pure intermediates. This allows for the direct exploration of stereochemistry-dependent activity on biological targets like G-protein coupled receptors (GPCRs) or ion channels, where the orientation of a methyl group can dramatically alter potency and efficacy. This contrasts with achiral morpholine analogs which lack this dimension of SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methylmorpholin-4-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.